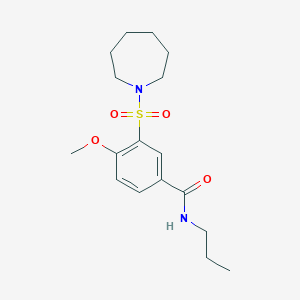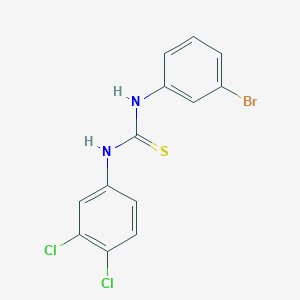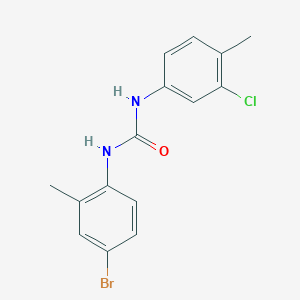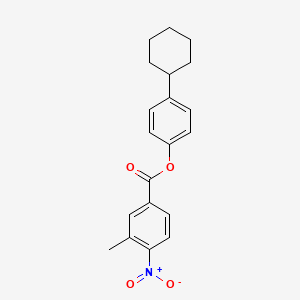
3-(1-azepanylsulfonyl)-4-methoxy-N-propylbenzamide
Vue d'ensemble
Description
3-(1-azepanylsulfonyl)-4-methoxy-N-propylbenzamide is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.16132849 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 3-(1-azepanylsulfonyl)-4-methoxy-N-propylbenzamide is Sirtuins (SIRT1–SIRT7) . Sirtuins are unique histone deacetylases (HDACs) whose activity depends on NAD+ levels and thus on the cellular metabolic status . They regulate energy metabolism and mitochondrial function, orchestrate the stress response and damage repair .
Mode of Action
The compound interacts with its targets, the sirtuins, and modulates their activity. It has been found that small-molecule SIRT2 inhibitors like 3-(1-azepanylsulfonyl)-N-(3-bromphenyl) benzamide (AK-7) can shift the balance between α- and β-secretase reducing the Aβ load .
Biochemical Pathways
The compound affects the pathways regulated by sirtuins. These include energy metabolism, mitochondrial function, stress response, and damage repair . The compound’s interaction with sirtuins can modulate these pathways and their downstream effects.
Pharmacokinetics
The compound’s molecular formula is c29h32cl2n4o4s , with an average mass of 603.560 Da . These properties can influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The compound’s action results in the modulation of sirtuin activity, which in turn affects various biochemical pathways. This can lead to changes in energy metabolism, mitochondrial function, stress response, and damage repair . In particular, the compound has been found to reduce the Aβ load, leading to cognitive improvement .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
This compound is known to interact with a variety of enzymes and proteins. It has been identified as a selective inhibitor of Sirtuin 2 (SIRT2), a protein that plays a crucial role in many signaling pathways . The nature of these interactions involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
3-(1-azepanylsulfonyl)-4-methoxy-N-propylbenzamide has shown to exert significant effects on various types of cells. It has been found to down-regulate cholesterol biosynthesis genes in primary striatal neurons . Additionally, it has displayed neuroprotective effects in Huntington’s disease mouse models, including improved motor function, extended survival, and reduced brain atrophy .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically SIRT2 . By inhibiting SIRT2, it can influence gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has shown stability and long-term effects on cellular function .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Given its interaction with SIRT2, it may influence pathways regulated by this enzyme .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the current literature. Given its interaction with SIRT2, it may be localized to areas where SIRT2 is present .
Propriétés
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methoxy-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-10-18-17(20)14-8-9-15(23-2)16(13-14)24(21,22)19-11-6-4-5-7-12-19/h8-9,13H,3-7,10-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGCOJFNTOJGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{5-[(benzylamino)methyl]-2-furyl}benzoic acid hydrochloride](/img/structure/B4810297.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(2-pyridinyl)quinoline](/img/structure/B4810299.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4810304.png)
![methyl 4-{[(2-fluorobenzyl)carbamoyl]amino}benzoate](/img/structure/B4810310.png)
![N-benzyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4810315.png)
![2-(allylthio)-3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4810319.png)
![N-cyclopropyl-2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4810334.png)
![2,5-dioxo-7-[(E)-2-phenylethenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid](/img/structure/B4810339.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4-dimethoxybenzoate](/img/structure/B4810343.png)
![1,3-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4810349.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide](/img/structure/B4810371.png)
